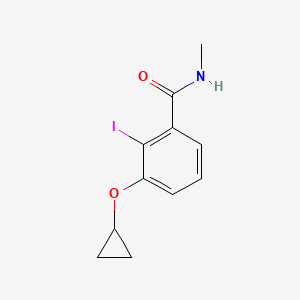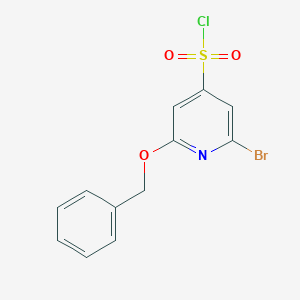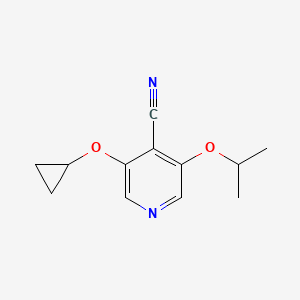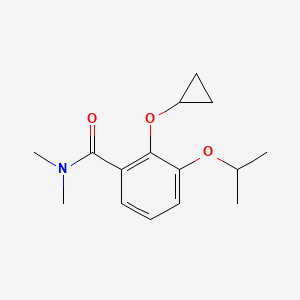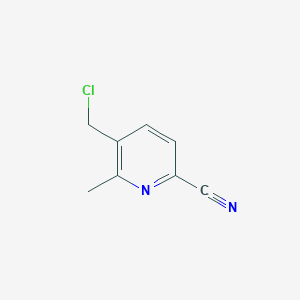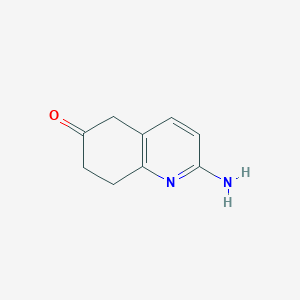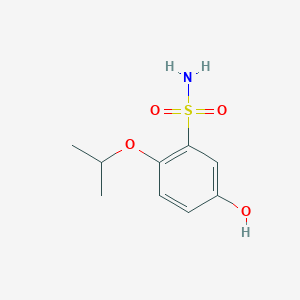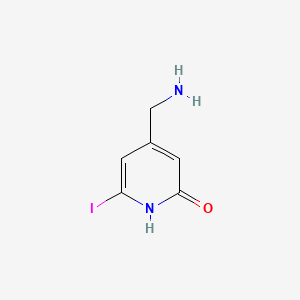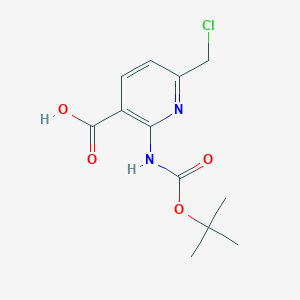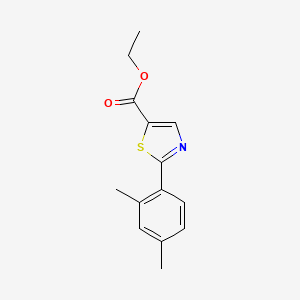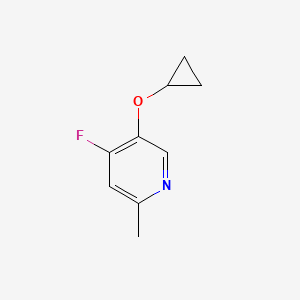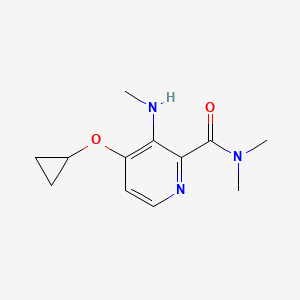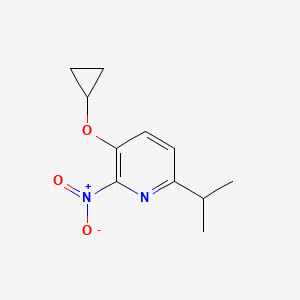
3-Cyclopropoxy-6-isopropyl-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-6-isopropyl-2-nitropyridine: is an organic compound with the molecular formula C11H14N2O3 . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a cyclopropoxy group at the third position, an isopropyl group at the sixth position, and a nitro group at the second position on the pyridine ring. These substituents confer unique chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-6-isopropyl-2-nitropyridine typically involves the nitration of a pre-existing pyridine ring. One common method is the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The cyclopropoxy and isopropyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nitration and substitution reactions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-6-isopropyl-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the second position makes the pyridine ring electron-deficient, facilitating nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia and amines, often under basic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Aminopyridine Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-6-isopropyl-2-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-isopropyl-2-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the cyclopropoxy and isopropyl groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-Nitropyridine: Lacks the cyclopropoxy and isopropyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
2-Nitropyridine: The nitro group is positioned differently, affecting the compound’s reactivity and interactions.
6-Isopropylpyridine: Lacks the nitro and cyclopropoxy groups, resulting in different chemical properties and applications.
Uniqueness: 3-Cyclopropoxy-6-isopropyl-2-nitropyridine is unique due to the combination of its substituents, which confer specific steric and electronic properties
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-nitro-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9-5-6-10(16-8-3-4-8)11(12-9)13(14)15/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
GKJKKVOMWRIBOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


